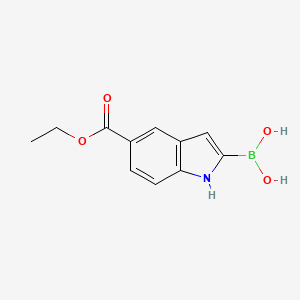












|
REACTION_CXSMILES
|
B([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:8][CH:7]=2)(O)O.C(=O)([O-])[O-].[Na+].[Na+].Cl[C:25]1[N:30]=[CH:29][N:28]=[C:27](Cl)[CH:26]=1.O=O.[ClH:34]>C(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[Cl:34][C:29]1[N:28]=[C:27]([C:4]2[NH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:8][CH:7]=3)[CH:26]=[CH:25][N:30]=1 |f:1.2.3,^1:41,43,62,81|
|


|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)C=1NC2=CC=C(C=C2C1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
17.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=N1)Cl
|
|
Name
|
|
|
Quantity
|
412 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
2.67 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
112 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
112 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
by vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
through (20 minutes)
|
|
Duration
|
20 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to from 65° C. to 70° C. for 2 hours (h)
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
CUSTOM
|
|
Details
|
drying under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC(=N1)C=1NC2=CC=C(C=C2C1)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37.3 g | |
| YIELD: PERCENTYIELD | 93% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |